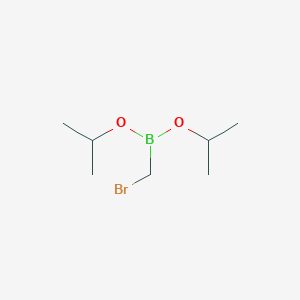

Diisopropyl(bromomethyl)boronate

Übersicht

Beschreibung

Diisopropyl(bromomethyl)boronate is an organoboron compound with the molecular formula C7H16BBrO2. It is a boronic ester that features a bromomethyl group attached to the boron atom. This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diisopropyl(bromomethyl)boronate can be synthesized through the reaction of diisopropylborane with bromomethane. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the boronate ester. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution with various reagents, forming modified boronate esters:

Mechanistic Insight : Reactions follow an SN2 mechanism due to steric hindrance from isopropyl groups, favoring backside attack on the bromomethyl carbon .

Coupling Reactions

Diisopropyl(bromomethyl)boronate participates in cross-coupling reactions, forming carbon-carbon bonds:

Key Observation : The boronate ester acts as a transmetalation partner, transferring the alkyl group to palladium or nickel intermediates .

Hydrolysis and Stability

Controlled hydrolysis yields functionalized boronic acids:

| Conditions | Product | Stability Profile |

|---|---|---|

| Acidic D₂O, 95–98°C | (Hydroxymethyl)boronic acid (10) | Stable for >1 h; no degradation |

| Basic D₂O, 90–98°C | DCH₂OD + CH₃OD | Rapid degradation (<3 h) |

Notable Finding : Acidic conditions preserve the boronic acid structure, while base induces decomposition via β-hydride elimination .

Reactions with Diols

Transesterification with diols like pinanediol produces chiral boronates:

| Diol | Conditions | Product | Application |

|---|---|---|---|

| Pinanediol | Diethyl ether, reflux | Pinanediol (hydroxymethyl)boronate (12) | Asymmetric synthesis |

| 1,2-Cyclohexanediol | Room temperature | Unstable adducts | Low binding affinity |

Mechanism : Boron shifts from isopropyl to diol oxygen, driven by stronger B–O affinity .

Oxidation and Functionalization

Controlled oxidation modifies the boronate structure:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ | Aqueous, 25°C | Boronic acid derivatives | Retains alkyl chain integrity |

| O₂ (air exposure) | Prolonged storage | Borate esters | Limited synthetic utility |

Base-Induced Rearrangements

Treatment with strong bases leads to unexpected products:

| Base | Conditions | Major Products | Proposed Pathway |

|---|---|---|---|

| NaOH (aqueous) | 90°C, 2 h | Methanol + borate salts | β-elimination dominant |

| NaOMe | THF, reflux | Ring-expanded silyloxy compounds | Diol oxygen migration |

Isotope Effect : kH/kD = 3.2 observed in basic hydrolysis, suggesting proton transfer in the rate-limiting step .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Method | Description |

|---|---|

| Direct Synthesis | Reaction of diisopropylborane with bromomethane in the presence of a base. |

| Industrial Production | Utilization of continuous flow reactors for higher yields and consistent product quality. |

Organic Synthesis

Diisopropyl(bromomethyl)boronate is extensively used in organic synthesis, particularly in:

- Suzuki-Miyaura Coupling Reactions : This compound acts as a crucial reagent for forming carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of palladium catalysts .

- Substitution Reactions : The bromomethyl group can be replaced by various nucleophiles, enabling the synthesis of diverse organic compounds.

Medicinal Chemistry

The compound is being explored for its potential applications in drug development:

- Boron-Containing Drugs : Research indicates that this compound can serve as an intermediate in synthesizing boronic acids, which are important for developing therapeutic agents targeting various diseases, including cancer .

- Enzyme Inhibition : Boronic esters have shown promise in inhibiting enzymes, leading to potential applications in treating bacterial infections and other medical conditions .

Case Studies

- Synthesis of Hydroxymethylboronic Acid :

- Antibacterial Activity :

Comparison with Other Boronic Compounds

| Compound | Key Features |

|---|---|

| Phenylboronic Acid | Commonly used for carbon-carbon bond formation; simpler structure compared to this compound. |

| Pinacolborane | Primarily used in hydroboration reactions; different reactivity profile. |

| Triisopropylborate | Similar applications but lacks the bromomethyl group, affecting its reactivity and versatility. |

Wirkmechanismus

The mechanism of action of diisopropyl(bromomethyl)boronate involves its ability to participate in various chemical reactions. In coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromomethyl group acts as a leaving group, facilitating the formation of new bonds.

In biological systems, boronic esters can interact with enzymes and other biomolecules, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the boronic ester.

Vergleich Mit ähnlichen Verbindungen

Diisopropyl(bromomethyl)boronate can be compared with other boronic esters and boron-containing compounds, such as:

Phenylboronic Acid: Unlike this compound, phenylboronic acid is commonly used in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It has a simpler structure and different reactivity.

Pinacolborane: This compound is used in hydroboration reactions and has different reactivity compared to this compound. It is often used to introduce boron into organic molecules.

Triisopropylborate: Similar to this compound, triisopropylborate is used in organic synthesis. it lacks the bromomethyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in its bromomethyl group, which provides additional reactivity and versatility in chemical reactions.

Biologische Aktivität

Diisopropyl(bromomethyl)boronate (C7H16BBrO2) is an organoboron compound that exhibits significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological implications, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is classified as a boronic ester, characterized by a bromomethyl group attached to the boron atom. Its versatility in organic synthesis is notable, particularly in forming carbon-carbon bonds through various coupling reactions. Additionally, its potential applications in drug development have garnered attention due to the unique properties of boron-containing compounds.

The biological activity of this compound primarily stems from its ability to interact with enzymes and other biomolecules. The compound can undergo transmetalation and reductive elimination in coupling reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, boronic esters can inhibit enzyme activity by forming reversible covalent bonds with active site residues, particularly serine and cysteine residues. This mechanism is crucial for the development of enzyme inhibitors and therapeutic agents.

Therapeutic Applications

- Cancer Treatment : Research has indicated that this compound may play a role in developing boron-containing drugs for cancer therapy. Boron compounds have been shown to enhance the efficacy of certain chemotherapeutic agents by improving their selectivity and reducing side effects .

- Antibacterial and Antiviral Activity : Boronic acids and their derivatives, including this compound, exhibit antibacterial and antiviral properties. These compounds can disrupt bacterial cell wall synthesis and inhibit viral replication mechanisms .

- Drug Delivery Systems : The compound's unique chemical properties make it suitable for use in drug delivery systems, where it can facilitate the targeted release of therapeutic agents.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific proteases involved in cancer progression. The mechanism involved reversible binding to the enzyme's active site, leading to decreased enzymatic activity and subsequent suppression of tumor growth in vitro .

Case Study 2: Synthesis of Hydroxymethylboronic Acid

This compound serves as a precursor in synthesizing hydroxymethylboronic acid, which has applications in asymmetric synthesis. The hydrolysis of this compound followed by further reactions yielded high-efficiency products suitable for pharmaceutical applications .

Data Table: Biological Activities of this compound

Future Directions

The ongoing research into this compound highlights its potential as a versatile tool in medicinal chemistry. Future studies may focus on:

- Exploring New Therapeutic Targets : Investigating additional enzymes that may be inhibited by this compound.

- Optimizing Synthesis Methods : Improving synthetic routes to enhance yield and reduce by-products.

- Clinical Trials : Conducting clinical studies to evaluate the safety and efficacy of boron-containing drugs derived from this compound.

Eigenschaften

IUPAC Name |

bromomethyl-di(propan-2-yloxy)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BBrO2/c1-6(2)10-8(5-9)11-7(3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHYYZNZIWONBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CBr)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376285 | |

| Record name | Diisopropyl(bromomethyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137297-49-5 | |

| Record name | Diisopropyl(bromomethyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl (Bromomethyl)boronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Diisopropyl (Bromomethyl)boronate in the synthesis of (Hydroxymethyl)boronic acid?

A: Diisopropyl (Bromomethyl)boronate serves as a crucial starting material in the synthesis of (Hydroxymethyl)boronic acid. According to the research paper "Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester," hydrolyzing Diisopropyl (Bromomethyl)boronate leads to the formation of (Hydroxymethyl)boronic acid. [] This acid can then be further reacted with pinanediol to yield pinanediol (hydroxymethyl)boronate, a valuable intermediate in asymmetric synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.